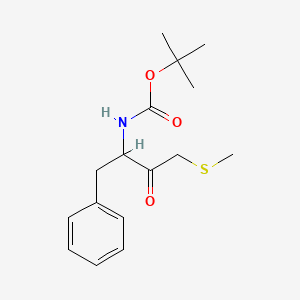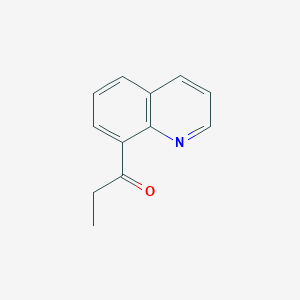
1-(Quinolin-8-yl)propan-1-one
Vue d'ensemble
Description
1-(Quinolin-8-yl)propan-1-one is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring attached to a propanone moiety, making it a valuable scaffold in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
1-(Quinolin-8-yl)propan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its quinoline core.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline derivatives have been associated with various biological activities, including anti-depressant and anti-cancer effects. Therefore, it’s plausible that 1-(Quinolin-8-yl)propan-1-one may interact with targets involved in these pathways.
Mode of Action
For instance, some quinoline derivatives have been shown to inhibit the reuptake of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . This can result in an increase in the concentration of these neurotransmitters, potentially alleviating symptoms of depression .
Biochemical Pathways
For instance, they may influence the monoaminergic system, affecting the release and reuptake of monoamine neurotransmitters . This can lead to downstream effects such as mood elevation in the case of anti-depressant activity .
Pharmacokinetics
The molecular weight of 18522 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Based on the known effects of quinoline derivatives, it’s plausible that this compound may have anti-depressant effects by increasing the concentration of monoamine neurotransmitters in the synaptic cleft . This can lead to an elevation in mood and a reduction in depressive symptoms .
Analyse Biochimique
Biochemical Properties
1-(Quinolin-8-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, which may include changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for predicting its biological effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Quinolin-8-yl)propan-1-one can be synthesized through various methods. One common approach is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . This method is favored for its efficiency and the ability to produce quinoline derivatives under mild conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Friedländer reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Quinolin-8-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 1-(Quinolin-8-yl)propan-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 1-(Quinolin-8-yl)propan-1-ol.
Substitution: Various halogenated or nitrated quinoline derivatives.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its antimalarial properties.
1-(4-Phenylquinolin-2-yl)propan-1-one: A structurally similar compound with potential pharmacological activities.
Quinolin-8-amine: Another quinoline derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: 1-(Quinolin-8-yl)propan-1-one stands out due to its unique combination of a quinoline ring and a propanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-quinolin-8-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-11(14)10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMDHNJDOULLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717054 | |
| Record name | 1-(Quinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90029-06-4 | |
| Record name | 1-(Quinolin-8-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction involving 1-(quinolin-8-yl)propan-1-one described in the research?
A1: The research focuses on a novel method for substituting the ethyl group of this compound with substituted styrenes []. This reaction utilizes a rhodium(I)-based catalyst and showcases a chelation-assisted carbon-carbon bond cleavage mechanism. This approach is significant as it provides a route to synthesize various substituted 3-phenyl-1-(quinolin-8-yl)propan-1-ones, which could be valuable building blocks for more complex molecules.
Q2: What role does the ligand play in the reaction described?
A2: The choice of ligand is crucial for the reaction's success. The research highlights that the ligand 1,3-bis(diphenylphosphino)propane is particularly effective in inhibiting undesirable β-hydrogen elimination []. This elimination pathway would compete with the desired carbon-carbon bond cleavage, reducing the yield of the target product. Therefore, the ligand plays a key role in controlling the reaction pathway and enhancing the selectivity for the desired transformation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


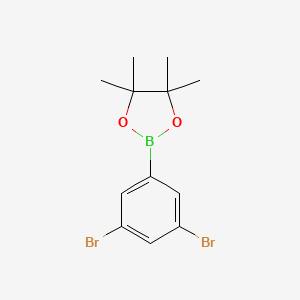
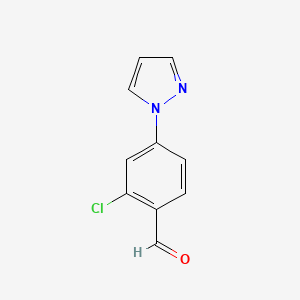
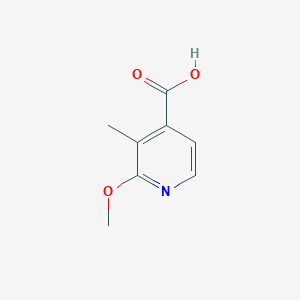
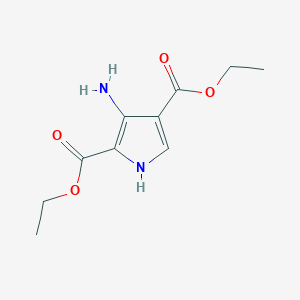
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

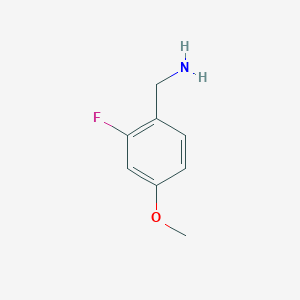
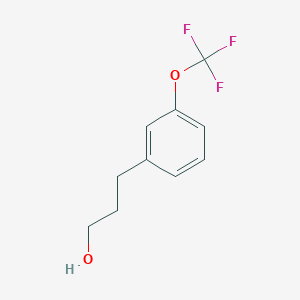
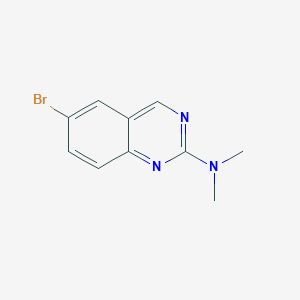
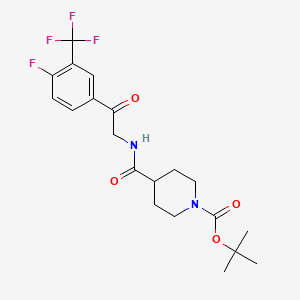
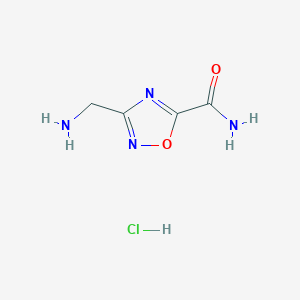
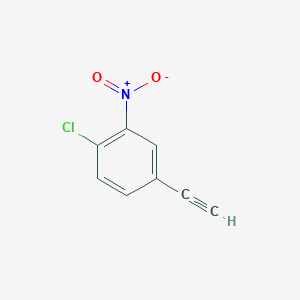
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1395810.png)
